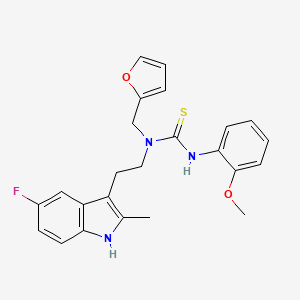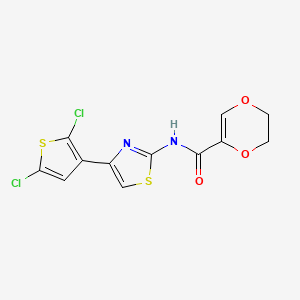![molecular formula C11H19NO2 B2871353 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287270-87-3](/img/structure/B2871353.png)
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as baclofen, is a medication used to treat muscle spasms and spasticity. It is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system (CNS). Baclofen acts on GABA receptors, which are responsible for inhibiting the transmission of nerve signals in the CNS.
Mécanisme D'action
Baclofen acts on GABA receptors in the CNS, specifically the GABA-B receptors, which are metabotropic receptors that modulate the release of neurotransmitters in the brain. Baclofen binds to the GABA-B receptors and activates them, leading to the inhibition of neurotransmitter release. This results in the reduction of neuronal excitability and the suppression of muscle spasms and spasticity.
Biochemical and Physiological Effects:
Baclofen has been shown to have several biochemical and physiological effects in the CNS. It can reduce the release of excitatory neurotransmitters such as glutamate and increase the release of inhibitory neurotransmitters such as GABA. It can also modulate the activity of ion channels and alter the membrane potential of neurons. Baclofen has been shown to reduce muscle tone and spasticity, improve motor function, and reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to modulate GABA-B receptors, and its established therapeutic effects in neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential side effects, its narrow therapeutic window, and its potential for tolerance and dependence.
Orientations Futures
There are several future directions for the study of 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, including the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and schizophrenia. There is also a need to explore the mechanisms underlying its analgesic effects and its potential for modulating pain perception. Additionally, there is a need to develop new formulations and delivery methods for 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid that can improve its pharmacokinetic properties and reduce its side effects.
Méthodes De Synthèse
Baclofen can be synthesized through several methods, including the reaction of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one with hydroxylamine to form 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one oxime, which is then reacted with sodium hypochlorite to yield 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. Another method involves the reaction of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one with hydroxylamine hydrochloride to form 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one oxime hydrochloride, which is then reacted with sodium hydroxide to yield 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid.
Applications De Recherche Scientifique
Baclofen has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders, including multiple sclerosis, cerebral palsy, spinal cord injury, alcohol dependence, and anxiety disorders. It has also been investigated for its analgesic properties and its ability to modulate pain perception. Baclofen has been shown to reduce muscle spasticity and improve motor function in patients with neurological disorders, as well as reduce alcohol craving and withdrawal symptoms in patients with alcohol dependence.
Propriétés
IUPAC Name |
2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)3-10-4-11(5-10,6-10)8(12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWBTPHJJRSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)


![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)


![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)
